3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is an organic compound that features a unique combination of furan, thiophene, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves the following steps:
Formation of the furan-3-ylmethyl intermediate: This can be achieved by reacting furan-3-carboxaldehyde with an appropriate alkylating agent under basic conditions.
Synthesis of the thiophen-2-yl ethyl intermediate: Thiophene-2-carboxaldehyde is reacted with an alkylating agent to form the thiophen-2-yl ethyl intermediate.
Coupling of intermediates: The furan-3-ylmethyl and thiophen-2-yl ethyl intermediates are coupled using a urea derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced derivatives of the furan and thiophene rings.
Substitution: Substituted urea derivatives.
Scientific Research Applications
3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of novel polymers and materials with specific electronic properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea: Similar structure but with the furan ring at a different position.
3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-3-yl)ethyl)urea: Similar structure but with the thiophene ring at a different position.
Uniqueness
3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and interactions with biological targets. This unique structure may confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
3-ethyl-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-2-15-14(17)16(10-12-6-8-18-11-12)7-5-13-4-3-9-19-13/h3-4,6,8-9,11H,2,5,7,10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXWIABLVPPRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCC1=CC=CS1)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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